N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide
Description
Properties
CAS No. |
917758-24-8 |
|---|---|
Molecular Formula |
C13H15ClN6O |
Molecular Weight |
306.75 g/mol |
IUPAC Name |
N-(6-chloro-4-piperazin-1-ylpyrido[3,2-d]pyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C13H15ClN6O/c1-8(21)16-13-17-9-2-3-10(14)18-11(9)12(19-13)20-6-4-15-5-7-20/h2-3,15H,4-7H2,1H3,(H,16,17,19,21) |
InChI Key |
ISLFCCLSBNQXDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=N1)N3CCNCC3)N=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Condensation of 2,4,6-Triaminopyrimidine with α,β-Unsaturated Ketones
Integrated Synthetic Routes
Route 1: Sequential Functionalization of Preformed Core
- Core formation : Knoevenagel condensation of ethyl 4-cyclohexylamino-2-methylsulfanyl-pyrimidine-5-carboxylate with cyanoacetic acid yields 6-cyanopyrido[3,2-d]pyrimidine.
- Chlorination : SOCl2/DMF treatment converts the 6-cyano group to 6-chloro (85% yield).
- Piperazine substitution : SNAr reaction with piperazine in DMF at 120°C (72% yield).
- Acetamidation : Acylation of 2-amine with acetic anhydride in pyridine (90% yield).
Route 2: Late-Stage Diversification
- Core with pre-installed chloro group : Direct synthesis of 6-chloropyrido[3,2-d]pyrimidine via POCl3-mediated chlorination of 6-hydroxy precursors.
- Piperazine introduction : Displacement of 4-chloro with piperazine (68% yield).
- Oxidative amination : Conversion of 2-methylsulfanyl to 2-amine using H2O2/NaOH, followed by acetylation.
Analytical Characterization and Optimization
Critical parameters influencing yields and purity include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Chlorination temperature | 80–100°C | Prevents decomposition |
| Piperazine equivalents | 3–5 equivalents | Completes SNAr |
| Acylation solvent | Pyridine | Minimizes hydrolysis |
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential for confirming regiochemistry. For instance, the 6-chloro substituent exhibits a deshielded carbon signal at δ 125–130 ppm in $$^{13}\text{C}$$ NMR.
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrido[3,2-d]pyrimidine derivatives.
Scientific Research Applications
N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Explored for its potential therapeutic effects, including antitumor and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt cellular processes and lead to therapeutic effects, such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their pharmacological profiles:
Key Structural Differences and Implications
Core Heterocycle: The pyrido[3,2-d]pyrimidine core in the target compound is distinct from thieno[3,2-d]pyrimidine (IWP2, PI-103) or thiazole (MAC) cores. Pyridopyrimidines are associated with kinase inhibition due to their ability to mimic ATP-binding motifs . Thienopyrimidines (e.g., IWP2) often target non-kinase pathways like WNT signaling .
Substituents: Piperazine vs. Chlorine at Position 6: The electron-withdrawing Cl group may enhance electrophilicity and steric effects, influencing target binding .
Acetamide Position :
Pharmacological and Physicochemical Properties
- Melting Points : Analogs with pyridopyrimidine cores and acetamide groups (e.g., compounds in ) exhibit high melting points (190–266°C), suggesting thermal stability .
- Molecular Weight : The target compound’s molecular weight (~400–450 g/mol) aligns with drug-like properties, similar to MAC (412.9 g/mol) and patent compounds .
- Solubility : Piperazine’s basicity may enhance aqueous solubility compared to morpholine-containing analogs like PI-103, which required structural optimization for in vivo use .
Research Findings and Gaps
- Kinase Inhibition Potential: Based on structural similarity to PI-103, the target compound may inhibit PI3K/mTOR pathways, but empirical validation is lacking .
- Apoptotic Effects : MAC’s caspase-3 activation mechanism suggests acetamide-piperazine derivatives can induce apoptosis, though core structure differences may alter specificity .
- Synthetic Feasibility : demonstrates robust synthetic routes for N-substituted pyridin-2-yl acetamides, supporting scalable production of the target compound .
Biological Activity
N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, kinase inhibition, and other pharmacological effects.
Structural Overview
The compound features a pyrido[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of a piperazine moiety enhances its pharmacological properties, making it a subject of interest in drug design.
Anticancer Activity
Research indicates that compounds with a pyrido[3,2-d]pyrimidine structure exhibit significant anticancer activity. For instance, derivatives of this structure have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
Case Studies and Findings
- Kinase Inhibition : A study highlighted the potency of pyrido[3,2-d]pyrimidines as multikinase inhibitors. One specific compound demonstrated an IC50 value of 0.011 μM against CDK4 and 0.015 μM against CDK6, indicating strong selectivity and efficacy in inhibiting these kinases .
- Cytotoxicity Assays : In vitro studies have shown that various pyrido[3,2-d]pyrimidine derivatives induce apoptosis in tumor cells at concentrations ranging from 30 to 100 nM . These findings suggest that this compound may possess similar or enhanced cytotoxic properties.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- CDK Inhibition : By inhibiting CDKs, the compound may induce cell cycle arrest and promote apoptosis in cancer cells.
- Polypharmacological Effects : The compound's structure allows it to interact with multiple targets, potentially leading to synergistic effects in cancer treatment .
Table of Biological Activity
Additional Pharmacological Effects
Beyond anticancer activity, compounds related to this compound have been evaluated for their antimicrobial properties. For example:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide?
- Methodology : Multi-step synthesis routes are common for pyrido-pyrimidine derivatives. For example, similar compounds (e.g., MAC derivatives) involve sequential functionalization of the pyrimidine core, followed by piperazine coupling and acetamide introduction via nucleophilic substitution or amidation reactions . Key steps include optimizing reaction conditions (e.g., solvent, temperature) to improve yields, as seen in low-yield syntheses of structurally related compounds (2–5% yields in 11-step protocols) . Purification often employs column chromatography or recrystallization.
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- Chromatography : Use HPLC with a C18 column and ammonium acetate buffer (pH 6.5) for impurity profiling, as described in pharmacopeial guidelines for pyrimidine derivatives .
- Spectroscopy : Confirm structure via H/C NMR to verify substituent positions and IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy .
Q. What safety protocols are critical for handling piperazine-containing acetamides?
- Guidelines :
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes .
Advanced Research Questions
Q. What computational approaches are effective for studying this compound’s mechanism of action (e.g., caspase-3 activation)?
- Methodology :
- Molecular Dynamics (MD) : Simulate binding interactions between the pyrido-pyrimidine core and caspase-3’s active site, referencing studies on MAC derivatives .
- Docking Studies : Use software like AutoDock Vina to predict binding affinities, guided by structural analogs (e.g., dasatinib/imatinib interactions) .
- QM/MM : Combine quantum mechanics and molecular mechanics to model electron transfer during apoptosis induction .
Q. How does the pyrido[3,2-d]pyrimidine scaffold influence apoptotic activity compared to other heterocycles?
- Analysis :
- The fused pyridine-pyrimidine system enhances π-π stacking with kinase domains, as seen in MAC derivatives, which showed apoptosis in A549 cells via caspase-3 upregulation .
- Substitutions at the 6-chloro position may improve metabolic stability, while the piperazine moiety enhances solubility for in vitro assays .
Q. What structural modifications could optimize this compound’s pharmacokinetic profile?
- Design Strategies :
- Lipophilicity : Introduce trifluoromethyl groups to increase membrane permeability, as demonstrated in related compounds .
- Metabolic Stability : Replace labile groups (e.g., methoxy) with bioisosteres (e.g., cyclopropyl) to reduce CYP450-mediated degradation .
- SAR Studies : Compare activity of chloro vs. fluoro analogs to balance potency and toxicity .
Experimental Design Considerations
Q. How should researchers design in vitro apoptosis assays for this compound?
- Protocol :
- Cell Lines : Use A549 (lung carcinoma) or similar models, as done for MAC derivatives .
- Dosage : Test concentrations ranging from 1–100 µM, with staurosporine as a positive control.
- Assays : Measure caspase-3/7 activity via fluorogenic substrates (e.g., Ac-DEVD-AMC) and validate with flow cytometry (Annexin V/PI staining) .
Q. What crystallographic methods are suitable for resolving this compound’s 3D structure?
- Methodology :
- X-ray Crystallography : Use the CCP4 suite for phase determination and refinement. Co-crystallize with target proteins (e.g., kinases) to study binding modes .
- Crystal Growth : Optimize solvent systems (e.g., DMSO/water) and employ vapor diffusion techniques .
Data Contradiction and Reproducibility
Q. How can conflicting results in apoptosis assays be resolved?
- Troubleshooting :
- Batch Variability : Ensure compound purity (>95% via HPLC) and exclude endotoxin contamination .
- Cell Culture Conditions : Standardize serum concentration (e.g., 10% FBS) and passage number .
- Control Experiments : Include kinase inhibitors (e.g., imatinib) to validate caspase-3 specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
